
Boc-D-Lys(Z)-OH
Overview
Description
Boc-D-Lys(Z)-OH, also known as Nα-Boc-Nε-Cbz-D-Lysinol, is a chemical compound with the molecular formula C19H30N2O5 . It is used in the field of chemistry, particularly in peptide synthesis .
Synthesis Analysis
This compound is synthesized using methods common in peptide synthesis . The process involves the use of N-terminal protected amino acids to make peptides containing Nepsilon protected lysyl side chains .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C19H30N2O5 . The InChI key for this compound is MLAPMZGXJGUYNO-MRXNPFEDSA-N .Chemical Reactions Analysis
This compound is used in peptide synthesis . It is involved in reactions that take place under room temperature conditions . The reactions are selective deprotection of the N-Boc group from a structurally diverse set of compounds .Physical and Chemical Properties Analysis
This compound is a white powder with a melting point of 62-68 ºC . The compound should be stored at 2-8 °C .Scientific Research Applications
Synthesis of Opioid Peptides : Boc-Har{ω,ω′-[Z(2Br)]2}-OH and Boc-Har{ω,ω′-[Z(2Cl)]2}-OH, derivatives of Boc-Lys-OH, were used in the synthesis of neo-endorphins and dynorphins. These peptides showed potential in biological activities, suggesting that replacing Arg with Har (homologs of arginine) might be beneficial for designing biologically active peptides resistant to degradation by trypsin-like enzymes (Izdebski et al., 2007).
Polypeptide Synthesis Improvement : Research on Fmoc-L-Lys (Boc)-Gly-OH, involving Boc as a protective group for lysine, aimed to simplify and improve the synthetic method of polypeptides. This study underlines the importance of Boc-protected lysine in the synthesis of complex polypeptides (Zhao Yi-nan & Melanie Key, 2013).
Building Blocks for DTPA-Containing Peptides : Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH, synthesized via the acylation of the epsilon-amino group of N(alpha)-protected lysine, serve as building blocks for the solid-phase synthesis of DTPA-containing peptides. These peptides have applications in chelating metal ions, which is crucial in various biomedical applications (Davies & Al-Jamri, 2002).
Peptide Synthesis for Medical Applications : Boc-protected lysine derivatives like Z-Lys-(BOC)-OH have been employed in the synthesis of important peptides like ACTH segments, somatostatin, and human β-endorphin. These studies highlight the role of Boc-protected lysine in synthesizing peptides for medical and biological research (Scott et al., 1981).
Inhibitor of Anti-Apoptotic Proteins : Boc-D-Lys-OH was investigated for its potential role as an inhibitor of anti-apoptotic proteins. Molecular docking studies suggested that Boc-D-Lys-OH could bind with AKT1, indicating its potential as a novel chemotherapy molecule (Şaş et al., 2020).
Mechanism of Action
Target of Action
Boc-D-Lys(Z)-OH is primarily used in the synthesis of antimicrobial peptides (AMPs) . These peptides are a promising new tool to combat the antimicrobial resistance (AMR) crisis . The primary targets of these peptides are both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .
Mode of Action
The mode of action of this compound, when used in the synthesis of AMPs, involves disrupting the bacterial cell membrane . This disruption leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of amps . These peptides, once synthesized, interact with bacterial cell membranes, leading to their disruption .
Result of Action
The result of the action of this compound is the synthesis of AMPs with excellent antimicrobial activity . These AMPs exhibit low minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria . They also show high toxicity against various mammalian cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of AMPs using this compound is carried out under specific conditions, such as temperature and pH, which can affect the efficiency of the process .
Safety and Hazards
Boc-D-Lys(Z)-OH should be handled with care. If it comes in contact with eyes, it should be washed out immediately with water . If irritation continues, medical attention should be sought . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Future Directions
Biochemical Analysis
Biochemical Properties
Boc-D-Lys(Z)-OH is involved in various biochemical reactions, primarily as a building block in peptide synthesis. The compound interacts with enzymes such as proteases, which cleave peptide bonds, and transferases, which facilitate the transfer of functional groups. The protective groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), are essential for preventing premature reactions during synthesis. These groups are removed under specific conditions to yield the desired peptide .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, this compound can modulate the activity of kinases and phosphatases, which are critical for cell signaling . Additionally, the compound may impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The protective groups on the lysine residue allow for selective reactions, enabling the synthesis of complex peptides. The Boc group is typically removed using acidic conditions, while the Z group is removed using catalytic hydrogenation . These deprotection steps are crucial for the compound’s function in peptide synthesis, as they allow for the formation of peptide bonds without unwanted side reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can maintain its activity for extended periods, making it suitable for use in various biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and changes in cellular function . These threshold effects are important considerations for researchers using the compound in in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which play a role in protein translation . Additionally, this compound can affect metabolic flux by influencing the levels of metabolites involved in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or specific transporters, and it may accumulate in certain cellular compartments . These interactions are crucial for the compound’s localization and function within the cell.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to organelles such as the endoplasmic reticulum or Golgi apparatus through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s role in peptide synthesis and other biochemical processes.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151378 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55878-47-2 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
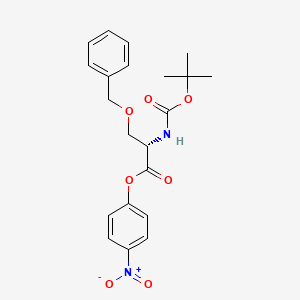
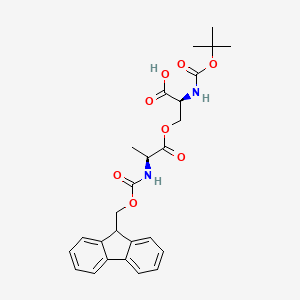
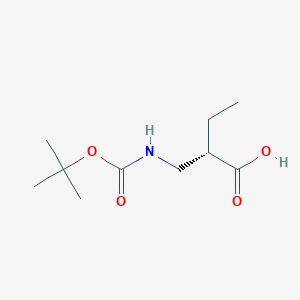
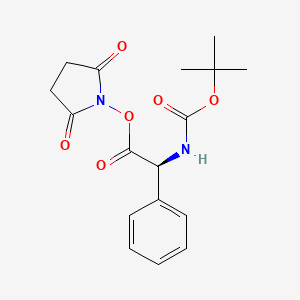
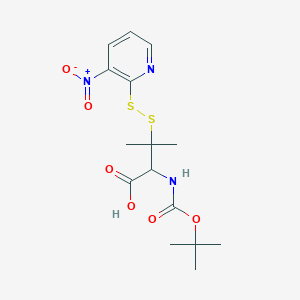
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)
